![molecular formula C7H4BrClFNO B1447015 Benzamide, 5-bromo-4-chloro-2-fluoro- CAS No. 1532518-77-6](/img/structure/B1447015.png)
Benzamide, 5-bromo-4-chloro-2-fluoro-
Overview
Description
“Benzamide, 5-bromo-4-chloro-2-fluoro-” is a chemical compound. It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group that is attached to a phenyl group . Its specific structure includes bromine, chlorine, and fluorine atoms attached to the benzene ring .
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives, particularly at the benzylic position, include free radical bromination, nucleophilic substitution, and oxidation . These reactions are important for synthesis problems and can be influenced by the presence of electron-withdrawing groups .
Scientific Research Applications
Synthesis of Tricyclic Dihydroquinazolinones
“5-Bromo-4-chloro-2-fluorobenzamide” can be used as a reagent to synthesize tricyclic dihydroquinazolinones . These compounds have been studied for their potential as anti-obesity agents .
Synthesis of Imidazole Pyrimidine Amides
This compound is also used as a reagent to synthesize imidazole pyrimidine amides . These compounds act as cyclin-dependent kinase inhibitors , which are important in the field of cancer research.
Synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione
“5-Bromo-4-chloro-2-fluorobenzamide” may be used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione . The potential applications of this compound are not specified in the source, but it could be a subject of further research.
Synthesis of 2-functionalized Aromatic Monoaldehydes
This compound has been used in the preparation of 2-functionalized aromatic monoaldehydes . These compounds have a wide range of applications in organic synthesis.
Synthesis of Fluorostilbenes
“5-Bromo-4-chloro-2-fluorobenzamide” has been used in the synthesis of fluorostilbenes . These compounds are known for their potential applications in the field of optoelectronics.
Synthesis of Benzyl Amine-based Histamine H3 Antagonist
This compound has been used in the preparation of benzyl amine-based histamine H3 antagonist having serotonin reuptake activity . This could have potential applications in the treatment of conditions like depression and anxiety.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are involved in the suzuki–miyaura cross-coupling reactions , which are widely applied in the formation of carbon-carbon bonds.
Action Environment
It’s known that the suzuki–miyaura cross-coupling reactions, in which similar compounds participate, are exceptionally mild and functional group tolerant .
properties
IUPAC Name |
5-bromo-4-chloro-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYBPWXTDFNIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.